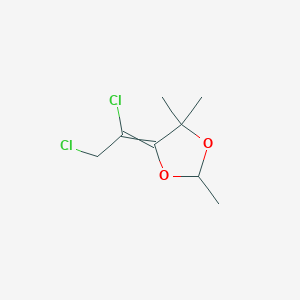
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with a dichloroethylidene group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane typically involves the reaction of 2,4,4-trimethyl-1,3-dioxolane with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Applications De Recherche Scientifique
5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethylene: An isomeric compound with similar chemical properties but different structural arrangement.
1,2-Dichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.
2,4,4-Trimethyl-1,3-dioxolane: The parent compound of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane, lacking the dichloroethylidene group.
Uniqueness
This compound is unique due to the presence of both the dichloroethylidene group and the dioxolane ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89995-58-4 |
|---|---|
Formule moléculaire |
C8H12Cl2O2 |
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
5-(1,2-dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-7(6(10)4-9)8(2,3)12-5/h5H,4H2,1-3H3 |
Clé InChI |
DFVKRHCFFLDTLN-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(=C(CCl)Cl)C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


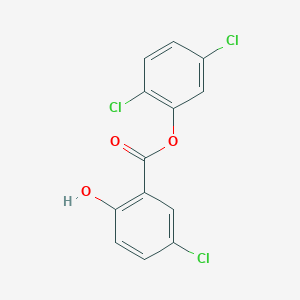
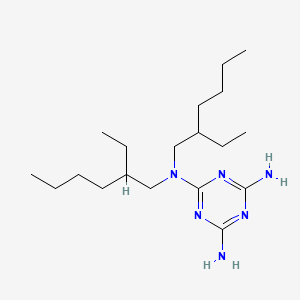
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
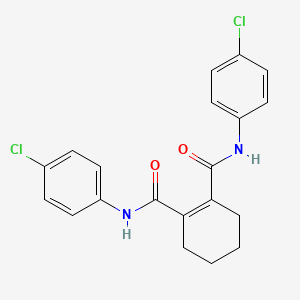
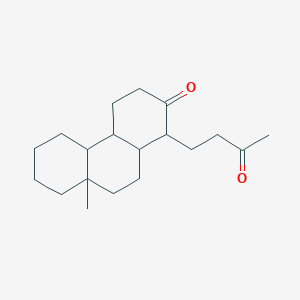
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
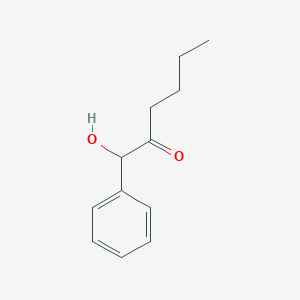
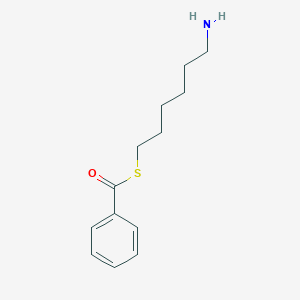
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
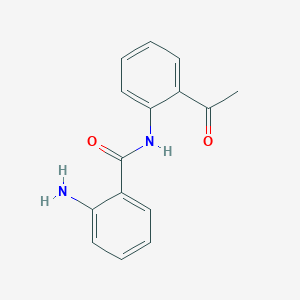

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
